molecular formula C14H11N3O3S2 B2384041 N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2380042-75-9

N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide

Cat. No. B2384041
M. Wt: 333.38
InChI Key: UENHVLPWMLUAOU-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide, commonly known as OTM-15, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

OTM-15 exerts its therapeutic effects through the inhibition of the protein-protein interaction between Hsp90 and its co-chaperone Cdc37. This interaction is essential for the stability and function of various client proteins, including oncogenic kinases and steroid hormone receptors. By inhibiting this interaction, OTM-15 destabilizes client proteins and leads to their degradation, resulting in the inhibition of cancer cell proliferation, reduction of inflammation, and protection against neuronal cell death.

Biochemical And Physiological Effects

OTM-15 has been shown to have a high binding affinity for Hsp90 and Cdc37, indicating its specificity for the target proteins. It has also been found to be non-toxic and well-tolerated in animal studies, suggesting its potential as a safe and effective therapeutic agent. In terms of physiological effects, OTM-15 has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal cell death.

Advantages And Limitations For Lab Experiments

One advantage of OTM-15 is its specificity for the target proteins, which reduces the potential for off-target effects. Another advantage is its non-toxic nature, which allows for higher doses to be administered without adverse effects. However, one limitation is the lack of clinical data on the safety and efficacy of OTM-15 in humans, which limits its potential for clinical use.

Future Directions

Future research on OTM-15 could focus on its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of OTM-15 in humans to determine its safety and efficacy as a therapeutic agent. Finally, the development of analogs and derivatives of OTM-15 could lead to the discovery of more potent and selective inhibitors of Hsp90 and Cdc37.

Synthesis Methods

OTM-15 can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde with 2-aminooxazole, followed by the reaction with 2-bromo-4-(thiophen-3-yl)thiophene and then with N-methylglycine methyl ester. The final product is obtained through the reaction with oxalyl chloride and subsequent hydrolysis.

Scientific Research Applications

OTM-15 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, OTM-15 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, OTM-15 has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, OTM-15 has been shown to protect against neuronal cell death and improve cognitive function.

properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c18-13(14(19)16-12-1-3-20-17-12)15-6-11-5-10(8-22-11)9-2-4-21-7-9/h1-5,7-8H,6H2,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENHVLPWMLUAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide

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